The compound (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid is a synthetic organic molecule characterized by its complex structure and specific stereochemistry. It is primarily recognized for its potential applications in pharmaceutical research and development due to its unique properties.
This compound falls under the category of amino acids and derivatives, specifically as a substituted amino acid with a biphenyl moiety. It is classified as a tert-butoxycarbonyl protected amino acid, making it useful in peptide synthesis and other chemical applications.
The synthesis of (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid typically involves several key steps:
Technical details regarding specific reagents and conditions can be found in patents related to this compound, such as US9206116B2, which outlines various synthetic pathways .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid often involves interactions with biological targets such as enzymes or receptors. The biphenyl moiety may enhance lipophilicity, facilitating membrane permeability and biological activity.
Data on specific interactions would require empirical studies, typically involving binding assays or in vivo models to elucidate pharmacodynamics and pharmacokinetics.
Relevant data from suppliers indicate that proper storage at low temperatures (+4°C) is recommended to maintain stability .
The primary applications of (2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid include:
This compound belongs to the class of N-protected amino acid derivatives, specifically featuring a biphenyl moiety linked to a pentanoic acid chain with defined stereocenters. Its systematic IUPAC name is (2R,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, reflecting its chiral centers at C2 and C4 positions and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality [2] [6] [9]. The molecular formula is C₂₃H₂₉NO₄, with a molecular weight of 383.48 g/mol, as confirmed by multiple analytical sources [1] [2] [9].
The stereochemical descriptor (2R,4R) denotes the absolute configuration at the chiral carbon atoms, which is critical for its biological interactions and synthetic applications. The Boc group serves as a temporary protecting group for the amine, enabling selective reactions during multi-step syntheses. Key structural features include:
Category | Value |
---|---|
IUPAC Name | (2R,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid |
CAS Number | 1012341-56-8 |
Molecular Formula | C₂₃H₂₉NO₄ |
Molecular Weight | 383.48 g/mol |
Common Synonyms | Sacubitril Impurity 3; LCZ-696 Impurity 19(R,R); LCZ696696-A-B |
Canonical SMILES | CC@HC(=O)O |
This compound emerged as a critical stereoisomeric impurity during the development of Sacubitril (LBQ657), the active metabolite of the heart failure drug Entresto® (LCZ696, valsartan/sacubitril complex) [2] [5]. Its significance lies in its role as a diastereomeric byproduct formed during the synthesis of Sacubitril, which itself contains (4R,2S) stereochemistry. The strict regulatory requirements for controlling stereoisomeric impurities in pharmaceuticals (typically ≤0.10%) necessitated its identification, isolation, and characterization [2].
Historically, its synthesis and analysis advanced chiral separation methodologies, particularly reverse-phase HPLC with chiral stationary phases, enabling precise quantification in active pharmaceutical ingredients (APIs). The Boc-protected intermediate design reflects established practices in peptide mimetic chemistry, where tert-butyl carbamates prevent unwanted side reactions during coupling steps [5] [9]. Studies on related stereoisomers (e.g., (2S,4R) and (2R,4S) analogs) further illuminated how subtle configurational changes impact physicochemical properties and biological activity, underscoring the importance of stereochemical purity in drug development [4] [7] [10].
Intermediate in Synthesis
As a Boc-protected precursor, this compound facilitates the stepwise construction of Sacubitril’s complex architecture. The carboxylic acid moiety allows activation for amide bond formation, while the Boc group provides temporary amine protection under basic reaction conditions. Selective deprotection with acids like trifluoroacetic acid (TFA) reveals the primary amine for subsequent coupling, enabling efficient multi-step synthesis [2] [9].
Regulatory-Specified Impurity
Designated as Sacubitril Impurity 3 or LCZ-696 Impurity 19(R,R), it is a key quality control target in Sacubitril and Entresto® manufacturing. Regulatory guidelines (e.g., ICH Q3A/B) mandate its control below threshold levels (e.g., 0.10%) due to potential pharmacological differences from the active isomer [2] [5]. Analytical methods (e.g., HPLC-UV/MS) use reference standards of this impurity to validate Sacubitril batch purity, ensuring patient safety and efficacy [2].
Table 2: Physicochemical Properties
Property | Value | Conditions/Prediction Method |
---|---|---|
Boiling Point | 582.6 ± 50.0 °C | Predicted (at 760 mmHg) |
Density | 1.115 ± 0.06 g/cm³ | Predicted |
pKa | 4.0 ± 0.23 | Predicted (carboxylic acid) |
LogP | 5.25 | Computed |
Flash Point | 306.2 ± 30.1 °C | Predicted |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3